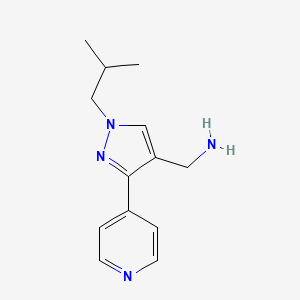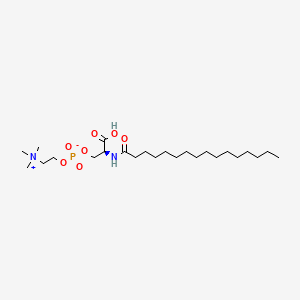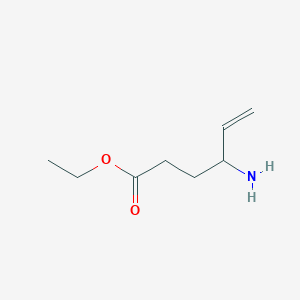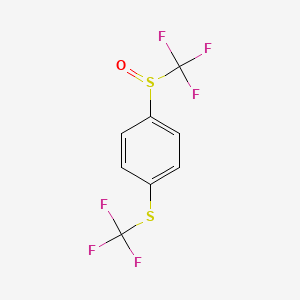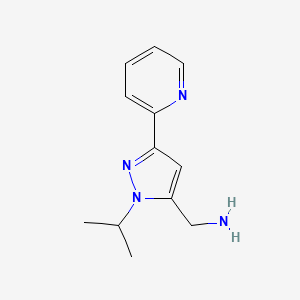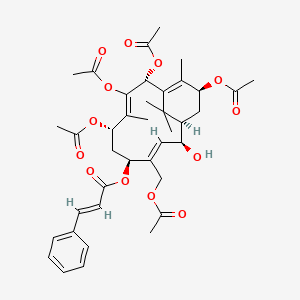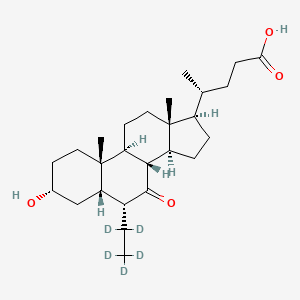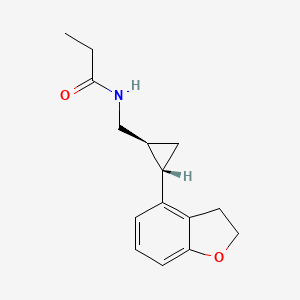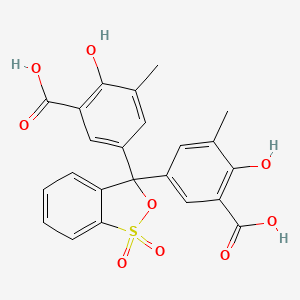
3,3'-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoicacid) S,S-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid) S,S-dioxide is a complex organic compound with the molecular formula C23H18O9S. It is known for its unique structure, which includes a benzooxathiol ring system and multiple hydroxyl and carboxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid) S,S-dioxide typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxy-5-methylbenzoic acid derivatives with benzooxathiol intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure efficiency and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
3,3’-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid) S,S-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the compound .
科学的研究の応用
3,3’-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid) S,S-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism by which 3,3’-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid) S,S-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Chrome Cyanine R: A compound with a similar benzooxathiol structure.
3,3’-(1,1-dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(6-hydroxy-5-methylbenzoic acid): Another compound with a closely related structure
Uniqueness
What sets 3,3’-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid) S,S-dioxide apart is its specific arrangement of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
2588-24-1 |
|---|---|
分子式 |
C23H18O9S |
分子量 |
470.4 g/mol |
IUPAC名 |
5-[3-(3-carboxy-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C23H18O9S/c1-11-7-13(9-15(19(11)24)21(26)27)23(14-8-12(2)20(25)16(10-14)22(28)29)17-5-3-4-6-18(17)33(30,31)32-23/h3-10,24-25H,1-2H3,(H,26,27)(H,28,29) |
InChIキー |
LGKSNCHFKPHIJM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


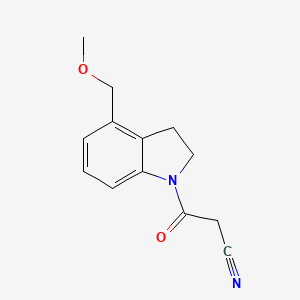
![5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole](/img/structure/B15291668.png)
![4-isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15291670.png)
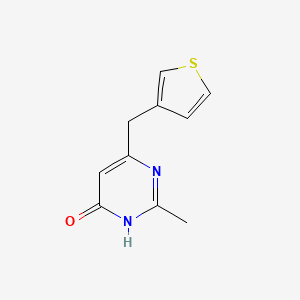
![7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B15291678.png)
